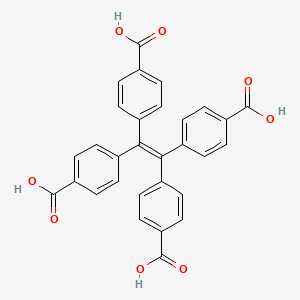![molecular formula C21H19N3O2 B2389478 N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide CAS No. 1423773-49-2](/img/structure/B2389478.png)
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential use in dental health. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 401.44 g/mol. This compound has shown promising results in preventing tooth decay and promoting dental remineralization.
Wirkmechanismus
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide works by binding to tooth enamel and forming a protective layer that prevents the demineralization process. It also promotes the remineralization process by providing a source of calcium and phosphate ions that are necessary for the formation of new tooth enamel.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide has been shown to have no toxic effects on human cells and tissues. It is also biocompatible, meaning that it does not cause any adverse reactions when in contact with biological systems. N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide has been shown to be effective in preventing tooth decay and promoting dental remineralization in both in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential use in dental health, making it a valuable tool for researchers in this field. However, N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
1. Investigating the use of N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide in combination with other compounds for enhanced dental remineralization.
2. Studying the potential use of N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide in the treatment of other dental conditions, such as periodontal disease.
3. Investigating the use of N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide in other fields, such as bone regeneration.
4. Developing new methods for synthesizing and purifying N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide to improve its stability and solubility.
5. Investigating the safety and efficacy of N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide in long-term use.
Synthesemethoden
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide can be synthesized through a multi-step process involving the reaction of 1-cyanocyclopentene with 2-cyanophenylboronic acid, followed by the reaction of the resulting intermediate with 3-hydroxybenzamide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide has been extensively studied for its potential use in dental health. It has been shown to promote dental remineralization by binding to tooth enamel and preventing the demineralization process caused by acidic conditions in the mouth. N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide has also been investigated for its antimicrobial properties, which could help prevent the growth of harmful bacteria in the mouth.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-13-17-6-1-2-7-18(17)14-26-19-9-5-8-16(12-19)20(25)24-21(15-23)10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWUNBKMHXFPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2389400.png)
![(E)-4-(Dimethylamino)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2389401.png)
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389403.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)
![methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B2389406.png)

![(2-Bromophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2389410.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)


